5-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-3-ol
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Overview
Description
The compound “5-(2-Aminoethylamino)-1-naphthalenesulfonic acid” also known as EDANS is a donor for FRET-based nucleic acid probes and protease substrates. It is often paired with DABCYL or DABSYL . The combination can be used in enzyme assays . When the two compounds are in close proximity, most of the energy emitted from EDANS will be quenched by DABCYL .
Molecular Structure Analysis
The molecular structure of a related compound “5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid sodium salt” has been described . It is water-soluble, blue-green fluorogenic labelling reagent for protein and carbohydrate modifications .
Chemical Reactions Analysis
A related compound “2-(2-aminoethylamino)ethanol” has been studied for its superior CO2 separation performance compared to monoethanolamine . It has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Physical and Chemical Properties Analysis
Amines like “2-(2-Aminoethylamino)ethanol” show characteristic absorptions for H−C−N protons around 2.7ppm . The positions of the resonances of N−H protons show considerable variability as the result of differences in the degree of hydrogen bonding .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-aminoethylamino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-4-5(8-3-2-7)9-6(12)11-10-4/h2-3,7H2,1H3,(H2,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFAZMBKTTURRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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